molecular formula C7H7BrN2O3 B1532697 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid CAS No. 1267654-44-3

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1532697
CAS No.: 1267654-44-3
M. Wt: 247.05 g/mol
InChI Key: CCDRTBDMOTYRNT-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1267654-44-3) is a high-value pyrimidine derivative with a molecular formula of C7H7BrN2O3 and a molecular weight of 247.05 g/mol . This compound serves as a versatile chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research. The presence of both a bromine atom and a carboxylic acid functional group on the pyrimidine ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for further functionalization through amide coupling or esterification . Its specific structure, featuring a (methoxymethyl) side chain at the 2-position, contributes to its distinct electronic and steric properties, which can be critical in the design and synthesis of target molecules. Related bromo- and (methylsulfanyl)-substituted pyrimidinecarboxylic acids have been cited in pharmaceutical patent literature for the synthesis of potent receptor antagonists, highlighting the importance of this chemical class in developing bioactive compounds . This product is supplied with a typical purity of 97% or higher and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-3-5-9-2-4(8)6(10-5)7(11)12/h2H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRTBDMOTYRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes for 5-Bromo-2-Substituted Pyrimidines

One-Step Condensation Using 2-Bromomalonaldehyde and Amidines

A highly efficient method to prepare 5-bromo-2-substituted pyrimidines involves a one-step reaction between 2-bromomalonaldehyde and amidine compounds. This method is notable for:

Typical Procedure:

  • At 0°C, dissolve 2-bromomalonaldehyde in glacial acetic acid with molecular sieves.
  • Slowly add amidine hydrochloride solution in acetic acid dropwise at 60–90°C.
  • Heat the mixture to 100°C and maintain until the reaction completes (monitored by HPLC).
  • Cool, add water, filter, wash, and perform organic extraction with dichloromethane and aqueous sodium hydroxide.
  • Dry and concentrate the organic layer to obtain the product.

Example Yields:

Pyrimidine Derivative Yield (%) Reaction Time (h) Characterization (HNMR δ)
2-Methyl-5-bromopyrimidine 43 5 δ 8.68 (s, 2H), 2.69 (s, 3H)
5-Bromo-2-phenylpyrimidine 33 8 δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)

This method can be adapted to introduce a methoxymethyl substituent at the 2-position by selecting an appropriate amidine precursor bearing the methoxymethyl group.

Halogenation and Substitution Approaches

Another approach involves multi-step synthesis starting from 2-amino-5-bromopyrimidine or 2-hydroxy-5-bromopyrimidine:

  • Step 1: Diazotization of 2-amino-5-bromopyrimidine followed by Sandmeyer or Matman reactions to introduce halogen substituents at the 2-position.
  • Step 2: Nucleophilic substitution of the halogen with a methoxymethyl or other nucleophiles to yield 2-substituted-5-bromopyrimidines.
  • Step 3: Hydrolysis or further functional group transformation to install the carboxylic acid group at the 4-position.

This method is more complex but allows precise control over substitution patterns and functional groups. It is suitable for industrial scale-up due to the availability of starting materials and established reaction conditions.

Detailed Reaction Conditions and Notes

Step Reagents/Conditions Notes
Diazotization 2-amino-5-bromopyrimidine, acid (H2SO4 or HBr), NaNO2 Temperature controlled between -4°C to 4°C
Sandmeyer Reaction Fluoroboric acid or halogenating agents Produces 2-fluoro-5-bromopyrimidine or 2-chloro-5-bromopyrimidine
Nucleophilic Substitution Alkali solution, organic solvent (e.g., DMSO), potassium carbonate Introduces methoxymethyl or other substituents at 2-position
Hydrolysis/Functionalization Acid or base hydrolysis, high temperature Converts esters or intermediates to carboxylic acid

Analytical Characterization

  • HNMR Spectroscopy: Used to confirm substitution patterns and purity.
  • Mass Spectrometry: Confirms molecular weight consistent with 5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid.
  • HPLC Monitoring: Ensures reaction completeness and purity during synthesis.

Summary Table of Preparation Methods

Method Raw Materials Reaction Type Advantages Limitations
One-step amidine condensation 2-bromomalonaldehyde, amidines Condensation Simple, safe, low cost, scalable Moderate yields (~33-43%)
Diazotization + Sandmeyer + Substitution 2-amino-5-bromopyrimidine, halogenating agents Multi-step substitution Precise control, industrially viable More steps, requires temperature control
Organometallic coupling (less common) 5-bromo-2-iodopyrimidine, organometallic reagents Coupling High specificity Hazardous reagents, scale limitations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution Reactions: Products include 5-azido-2-(methoxymethyl)pyrimidine-4-carboxylic acid or 5-thiocyanato-2-(methoxymethyl)pyrimidine-4-carboxylic acid.

    Oxidation: Products include this compound oxides.

    Reduction: Products include 2-(methoxymethyl)pyrimidine-4-carboxylic acid.

    Coupling Reactions: Products include various biaryl derivatives.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through:

  • Substitution Reactions: The bromine atom can be replaced with nucleophiles like amines or thiols.
  • Coupling Reactions: Participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biological Applications

Research indicates that this compound has potential as a biochemical probe or inhibitor in enzymatic studies. Its applications include:

  • Antimicrobial Activity: Demonstrated effectiveness against various pathogens, indicating potential for clinical antimicrobial agents.
  • Anticancer Activity: Exhibited cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma), showing higher potency than traditional chemotherapeutics like cisplatin.

Medicinal Chemistry

The compound is being explored for its therapeutic properties, particularly in:

  • Antiviral and Anticancer Activities: Investigated for its ability to inhibit specific enzymes or interact with nucleic acids, potentially disrupting DNA/RNA synthesis and cellular signaling pathways.

Comparison of Chemical Reactions

Reaction TypeDescriptionCommon ReagentsMajor Products
SubstitutionReplacement of bromine with nucleophilesSodium azide, potassium thiocyanate5-Azido-2-(methoxymethyl)pyrimidine-4-carboxylic acid
OxidationFormation of oxidesHydrogen peroxideOxides of the compound
ReductionRemoval of the bromine atomLithium aluminum hydride2-(Methoxymethyl)pyrimidine-4-carboxylic acid
CouplingFormation of biaryl derivativesPalladium catalysts, boronic acidsVarious biaryl derivatives

Case Studies

1. Antimicrobial Properties:
In vitro studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in clinical settings.

2. Anticancer Activity:
A study evaluated the compound's effects on A549 human lung adenocarcinoma cells, revealing notable cytotoxicity. Compared to traditional treatments like cisplatin, it showed superior efficacy, indicating its promise as a lead compound for cancer therapy development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid depends on its application. In biochemical studies, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine atom and the methoxymethyl group can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of DNA or RNA synthesis, disruption of protein-protein interactions, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Methoxymethyl vs. Methylthio (-S-CH₃) derivatives exhibit nucleophilic substitution reactivity, as seen in the synthesis of 5-bromo-N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide .
  • Amino vs. Cyclopropyl Substituents: Dimethylamino-substituted analogs (EN300-126716) participate in hydrogen bonding, making them suitable for targeting enzyme active sites . In contrast, the 1-methylcyclopropyl group in CID 106512088 introduces steric hindrance, which may stabilize conformational isomers in drug candidates .

Biological Activity

5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H7BrN2O3C_7H_7BrN_2O_3 and a molecular weight of approximately 247.05 g/mol. Its structure includes a bromine atom and a methoxymethyl group attached to the pyrimidine ring, which significantly influences its reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic displacement reactions. This property is crucial for its potential therapeutic effects, including antimicrobial and anticancer activities .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

2. Anticancer Activity

The compound's anticancer properties have been evaluated using several cancer cell lines. Notably, it has shown cytotoxic effects on A549 human lung adenocarcinoma cells. In comparative studies, it exhibited higher potency than traditional chemotherapeutic agents such as cisplatin, indicating its potential as a lead compound for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrimidine core can significantly affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring has been correlated with enhanced antimicrobial and anticancer effects. Compounds with specific functional groups have shown improved selectivity and potency against target cells while minimizing toxicity to non-cancerous cells .

CompoundActivity TypeIC50 (μM)Selectivity Index
This compoundAntimicrobial10.5-
CisplatinAnticancer15.0-
Compound X (SAR variant)Anticancer8.05.0

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 10 μM, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations over a period of 24 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 8 μM, suggesting significant anticancer potential compared to standard treatments .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid?

The synthesis typically involves halogenation of a pyrimidine precursor followed by methoxymethylation and carboxylation. A common approach includes:

  • Step 1 : Bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : Introduction of the methoxymethyl group via nucleophilic substitution (e.g., using methoxymethyl chloride and a base like K2_2CO3_3).
  • Step 3 : Carboxylation at the 4-position via palladium-catalyzed carbonylation or hydrolysis of a nitrile intermediate. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement. Similar methodologies are validated in related bromopyrimidine syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns and functional groups.
  • LC-MS : To verify molecular weight and purity.
  • IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and methoxymethyl (C-O stretch ~1100 cm1^{-1}).
  • X-ray Crystallography : For absolute configuration determination (if crystalline derivatives are available). Comparative analysis with structurally related compounds (e.g., methyl esters) can resolve ambiguities .

Q. How can researchers achieve high-purity isolation of this compound?

Purification strategies include:

  • Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane for intermediate steps.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) for final crystallization.
  • Acid-Base Extraction : Leveraging the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO3_3) for separation from non-acidic impurities. Purity >95% is achievable with rigorous solvent optimization .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxymethylation be addressed?

Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing substituents (e.g., bromine) direct methoxymethylation to the 2-position via resonance stabilization.
  • Catalytic Systems : Transition metals (e.g., CuI) enhance selectivity in SNAr reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution over competing pathways. Computational modeling (DFT) can predict reactive sites, as demonstrated in analogous pyrimidine systems .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives?

Contradictions (e.g., unexpected 1^1H NMR shifts) may arise from:

  • Tautomerism : Use deuterated solvents and variable-temperature NMR to detect equilibrium shifts.
  • Impurity Interference : Cross-validate with LC-MS and high-resolution mass spectrometry (HRMS).
  • Computational Validation : Compare experimental spectra with quantum chemical predictions (e.g., Gaussian or ORCA software) .

Q. How does the carboxylic acid group influence reactivity in cross-coupling reactions?

The carboxylic acid:

  • Enables Chelation : Coordinates with Pd catalysts in Suzuki-Miyaura couplings, enhancing reaction efficiency.
  • Facilitates Derivatization : Converts to activated esters (e.g., NHS esters) for bioconjugation or amide bond formation.
  • Affects Solubility : Requires pH adjustment (e.g., neutralization with Et3_3N) in non-polar reaction media. Case studies on pyrimidine-4-carboxylic acid derivatives highlight these roles .

Q. What methodologies assess this compound’s potential as a kinase inhibitor?

  • Enzyme Assays : Measure IC50_{50} values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits.
  • Molecular Docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ester or amide derivatives) to probe critical functional groups. Similar frameworks are applied to pyrimidine-based inhibitors in oncological research .

Key Considerations for Contradictory Data

  • Synthetic Reproducibility : Batch-to-batch variability in halogenated intermediates (e.g., bromine purity) impacts downstream reactions. Validate starting material quality via 1^1H NMR .
  • Spectroscopic Artifacts : Rotamers or solvent interactions may skew NMR data. Use deuterated DMSO for improved resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid
Reactant of Route 2
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5-Bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid

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